Cas no 1214334-70-9 (5-bromo-6-methoxy-pyridine-2-carboxylic acid)

5-bromo-6-methoxy-pyridine-2-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 5-Bromo-6-methoxypicolinic acid
- 5-Bromo-6-methoxypyridine-2-carboxylic acid
- AK100452
- 2-Pyridinecarboxylic acid, 5-bromo-6-methoxy-
- 3836AA
- FCH1380759
- AB0059862
- AX8241401
- ST24023985
- 3-Bromo-2-methoxy-6-pyridinecarboxylic acid
- 5-bromo-6-methoxy-pyridine-2-carboxylic acid
- AKOS016002629
- DTXSID00704718
- MFCD13185810
- 5-Bromo-6-methoxypicolinicacid
- CS-W022332
- SCHEMBL1672188
- PB39914
- DS-2238
- DB-083553
- SY103419
- AMY17230
- 1214334-70-9
- A849861
-
- MDL: MFCD13185810
- インチ: 1S/C7H6BrNO3/c1-12-6-4(8)2-3-5(9-6)7(10)11/h2-3H,1H3,(H,10,11)
- InChIKey: AIHBRPSPSCCVPH-UHFFFAOYSA-N
- ほほえんだ: BrC1C([H])=C([H])C(C(=O)O[H])=NC=1OC([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 230.95300
- どういたいしつりょう: 230.95311g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 176
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 59.4
- 疎水性パラメータ計算基準値(XlogP): 1.7
じっけんとくせい
- PSA: 59.42000
- LogP: 1.55090
5-bromo-6-methoxy-pyridine-2-carboxylic acid セキュリティ情報
5-bromo-6-methoxy-pyridine-2-carboxylic acid 税関データ
- 税関コード:2933399090
- 税関データ:
中国税関番号:
2933399090概要:
2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
5-bromo-6-methoxy-pyridine-2-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1069042-10g |
5-Bromo-6-methoxypicolinic acid |
1214334-70-9 | 98% | 10g |
¥2973.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1069042-25g |
5-Bromo-6-methoxypicolinic acid |
1214334-70-9 | 98% | 25g |
¥8401.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1069042-250mg |
5-Bromo-6-methoxypicolinic acid |
1214334-70-9 | 98% | 250mg |
¥111.00 | 2024-08-09 | |
TRC | B113325-250mg |
5-Bromo-6-methoxypicolinic acid |
1214334-70-9 | 250mg |
$ 295.00 | 2022-06-07 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B10600-25g |
5-Bromo-6-methoxypicolinic acid |
1214334-70-9 | 97% | 25g |
¥10462.0 | 2022-10-09 | |
eNovation Chemicals LLC | D218192-1g |
5-Bromo-6-methoxypicolinic acid |
1214334-70-9 | 95% | 1g |
$845 | 2024-08-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB96504-50G |
5-bromo-6-methoxy-pyridine-2-carboxylic acid |
1214334-70-9 | 97% | 50g |
¥ 11,279.00 | 2023-04-06 | |
eNovation Chemicals LLC | D623017-25G |
5-bromo-6-methoxy-pyridine-2-carboxylic acid |
1214334-70-9 | 97% | 25g |
$880 | 2024-07-21 | |
Fluorochem | 220891-5g |
5-Bromo-6-methoxypicolinic acid |
1214334-70-9 | 95% | 5g |
£424.00 | 2022-03-01 | |
Chemenu | CM131102-1g |
5-bromo-6-methoxypicolinic acid |
1214334-70-9 | 98% | 1g |
$104 | 2023-02-18 |
5-bromo-6-methoxy-pyridine-2-carboxylic acid 関連文献
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Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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6. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
5-bromo-6-methoxy-pyridine-2-carboxylic acidに関する追加情報
Introduction to 5-bromo-6-methoxy-pyridine-2-carboxylic acid (CAS No. 1214334-70-9)
5-bromo-6-methoxy-pyridine-2-carboxylic acid, identified by its Chemical Abstracts Service (CAS) number 1214334-70-9, is a significant intermediate in the field of pharmaceutical and agrochemical research. This compound belongs to the pyridine derivatives, a class of heterocyclic aromatic compounds that have garnered considerable attention due to their diverse biological activities and synthetic utility. The presence of both bromo and methoxy substituents on the pyridine ring enhances its reactivity, making it a valuable scaffold for further functionalization and drug development.
The structural features of 5-bromo-6-methoxy-pyridine-2-carboxylic acid contribute to its versatility in synthetic chemistry. The carboxylic acid group at the 2-position provides a site for esterification, amidation, or other transformations, while the bromo group at the 5-position allows for cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig couplings. These reactions are pivotal in constructing more complex molecular architectures, enabling the synthesis of novel compounds with tailored properties.
In recent years, pyridine derivatives have been extensively studied for their pharmacological potential. The methoxy group at the 6-position not only influences the electronic properties of the ring but also impacts its interaction with biological targets. This has led to the exploration of 5-bromo-6-methoxy-pyridine-2-carboxylic acid as a precursor in the development of therapeutic agents targeting various diseases. For instance, studies have highlighted its role in generating kinase inhibitors, which are crucial in treating cancers and inflammatory disorders.
One notable application of this compound is in the synthesis of small-molecule inhibitors that modulate enzyme activity. Enzymes such as kinases are often overactive in pathological conditions, making them attractive targets for drug intervention. The ability to modify the pyridine core of 5-bromo-6-methoxy-pyridine-2-carboxylic acid allows researchers to fine-tune binding interactions with these enzymes, leading to the discovery of potent and selective inhibitors. Recent publications have demonstrated its utility in generating inhibitors with improved pharmacokinetic profiles and reduced side effects.
The agrochemical industry has also benefited from the use of 5-bromo-6-methoxy-pyridine-2-carboxylic acid as a building block. Pyridine derivatives are known for their role in developing pesticides and herbicides due to their ability to interact with biological systems at low concentrations. Researchers have leveraged the reactivity of this compound to create novel agrochemicals that offer enhanced efficacy against pests while maintaining environmental safety. The bromo and methoxy groups provide handles for further derivatization, allowing chemists to optimize properties such as solubility, stability, and bioavailability.
The synthetic pathways involving 5-bromo-6-methoxy-pyridine-2-carboxylic acid have been refined over time to achieve higher yields and purities. Modern techniques such as flow chemistry and catalytic methods have enabled more efficient production processes, reducing waste and energy consumption. These advancements align with the growing emphasis on sustainable chemistry practices, ensuring that the synthesis of pharmaceutical intermediates like this one is both effective and environmentally responsible.
Furthermore, computational methods have played a crucial role in understanding the reactivity and potential applications of 5-bromo-6-methoxy-pyridine-2-carboxylic acid. Molecular modeling studies have provided insights into how different substituents influence its interactions with biological targets, guiding rational drug design efforts. By integrating experimental data with computational predictions, researchers can accelerate the discovery process and reduce reliance on trial-and-error approaches.
The future prospects for 5-bromo-6-methoxy-pyridine-2-carboxylic acid are promising, with ongoing research exploring new synthetic strategies and applications. As our understanding of biological systems continues to evolve, so does the demand for innovative chemical tools to address unmet medical needs. This compound remains at the forefront of molecular innovation, serving as a cornerstone in the development of next-generation therapeutics and agrochemicals.
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